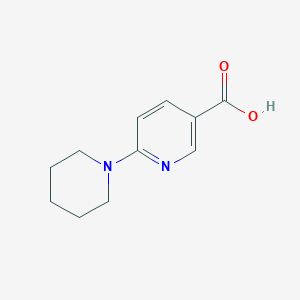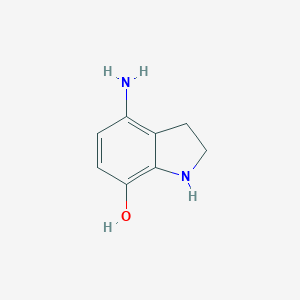
4-Aminoindolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoindolin-7-ol is a chemical compound that belongs to the family of indolin-7-ol derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer therapy. The compound has also shown promising results in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-Aminoindolin-7-ol is through the inhibition of protein kinase C (4-Aminoindolin-7-ol). 4-Aminoindolin-7-ol is a family of serine/threonine kinases that play a key role in cell signaling pathways. 4-Aminoindolin-7-ol is overexpressed in many types of cancer, and its inhibition by 4-Aminoindolin-7-ol leads to the suppression of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer properties, 4-Aminoindolin-7-ol has also been shown to have potential therapeutic effects in other diseases. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Aminoindolin-7-ol is its high potency as a 4-Aminoindolin-7-ol inhibitor. This makes it a useful tool for studying 4-Aminoindolin-7-ol signaling pathways and their role in disease. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-Aminoindolin-7-ol. One area of interest is the development of more potent and selective 4-Aminoindolin-7-ol inhibitors based on the structure of 4-Aminoindolin-7-ol. Another area of interest is the exploration of the compound's potential therapeutic effects in other diseases beyond cancer, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Aminoindolin-7-ol and its effects on 4-Aminoindolin-7-ol signaling pathways.
Métodos De Síntesis
The synthesis of 4-Aminoindolin-7-ol involves the reaction of indole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methylphenol in the presence of a base, such as triethylamine, to yield 4-Aminoindolin-7-ol.
Aplicaciones Científicas De Investigación
4-Aminoindolin-7-ol has been extensively studied for its potential use as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Número CAS |
121545-81-1 |
|---|---|
Nombre del producto |
4-Aminoindolin-7-ol |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-amino-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2 |
Clave InChI |
OCHAQTCASLOPQY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=CC(=C21)N)O |
SMILES canónico |
C1CNC2=C(C=CC(=C21)N)O |
Sinónimos |
1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



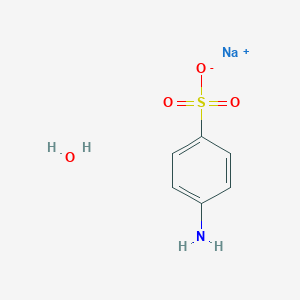
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
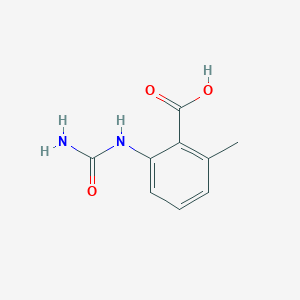
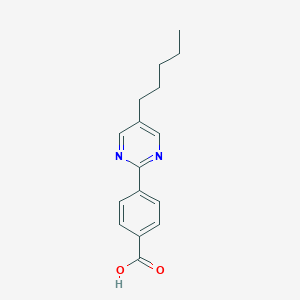

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
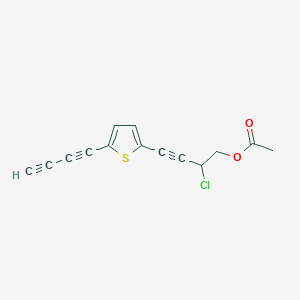
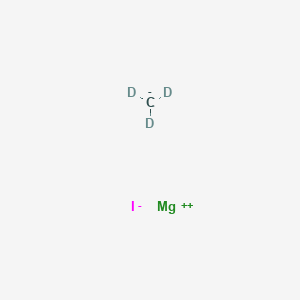
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
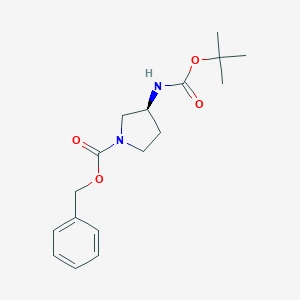
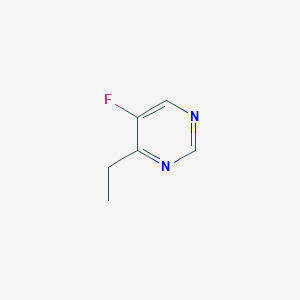
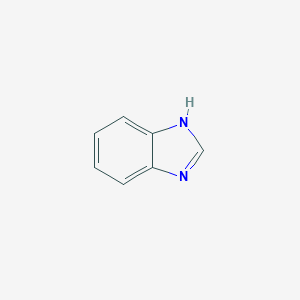
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
